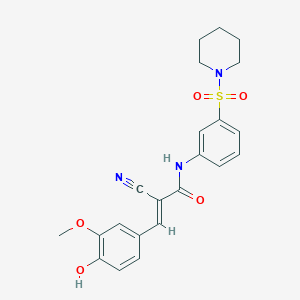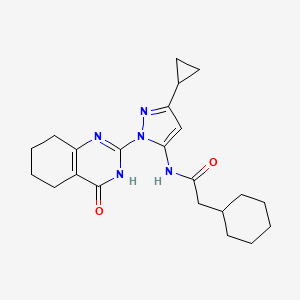
2-(ethylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(ethylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of an ethylthio group, a nitrophenyl group, and a phenyl group attached to the imidazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(ethylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of an aldehyde, an amine, and a source of nitrogen such as ammonium acetate.
Introduction of the ethylthio group: This step involves the substitution of a suitable leaving group (e.g., a halide) with an ethylthio group using reagents like sodium ethylthiolate.
Nitration of the phenyl ring:
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.
Substitution: The phenyl and nitrophenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, catalytic hydrogenation.
Substitution: Electrophiles such as halogens, sulfonyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Its derivatives can be used as probes or inhibitors in biochemical assays to study enzyme mechanisms or cellular pathways.
作用機序
The mechanism by which 2-(ethylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
類似化合物との比較
- 2-(methylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole
- 2-(ethylthio)-5-(4-nitrophenyl)-1-phenyl-1H-imidazole
- 2-(ethylthio)-5-(3-aminophenyl)-1-phenyl-1H-imidazole
Comparison:
- 2-(methylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole: The presence of a methylthio group instead of an ethylthio group may affect the compound’s lipophilicity and reactivity.
- 2-(ethylthio)-5-(4-nitrophenyl)-1-phenyl-1H-imidazole: The position of the nitro group on the phenyl ring can influence the compound’s electronic properties and its reactivity in substitution reactions.
- 2-(ethylthio)-5-(3-aminophenyl)-1-phenyl-1H-imidazole: The amino group can participate in hydrogen bonding, potentially altering the compound’s solubility and interaction with biological targets.
This detailed article provides a comprehensive overview of 2-(ethylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
2-ethylsulfanyl-5-(3-nitrophenyl)-1-phenylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-2-23-17-18-12-16(19(17)14-8-4-3-5-9-14)13-7-6-10-15(11-13)20(21)22/h3-12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZGEXWNSCEJFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6'-Bromospiro[cyclopentane-1,3'-indolin]-2'-one](/img/structure/B2942316.png)

![1-[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2942319.png)
![N-ethyl-N-((1-ethyl-1H-benzo[d]imidazol-2-yl)methyl)ethanamine hydrochloride](/img/structure/B2942321.png)
![1-[(2-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2942323.png)
![8-cyclopropyl-6-[(3R)-3-cyclopropyl-4-(3-methoxypropanoyl)piperazin-1-yl]-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B2942324.png)



![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide](/img/structure/B2942329.png)

![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-isopropylphenyl)propanamide](/img/structure/B2942334.png)


